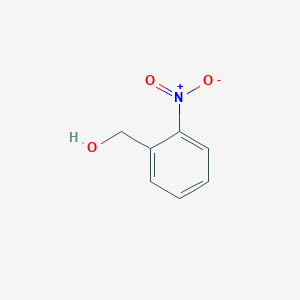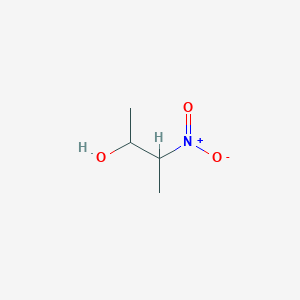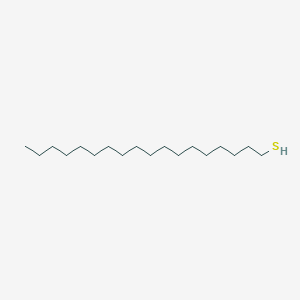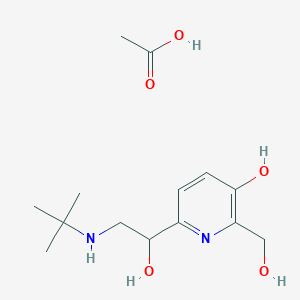
Kaliumhydrogenphthalat
Übersicht
Beschreibung
Potassium hydrogen phthalate (KHP) is a white crystalline solid that is used in a variety of applications, including scientific research and laboratory experiments. It is also known as monopotassium phosphate, potassium acid phthalate, or potassium biphthalate. KHP is a salt of a weak acid and a weak base, and its chemical formula is C8H5KO4. It has a molecular weight of 204.22 g/mol. KHP is soluble in water and alcohol, and has a melting point of 265 °C.
Wissenschaftliche Forschungsanwendungen
Optoelektronische Anwendungen
Kaliumhydrogenphthalat wird beim Wachstum von Einkristallen für Anwendungen in der Zwei-Photonen-Absorption und der optischen Begrenzung verwendet . Die Langsame Verdunstungslösungsmethode (SEST) und die Langsame Abkühlmethode (SCT) werden zum Züchten von KHP-Einkristallen verwendet . Diese Kristalle haben eine höhere optische Güte und sind mechanisch und thermisch stabil für Geräteanwendungen .
Nichtlineare optische (NLO) Anwendungen
KHP wird bei der Synthese einer Mischung aus this compound und L-Weinsäurekristall für NLO-Anwendungen verwendet . Die gute NLO-Effizienz der zweiten Harmonischen zeigt ihre Eignung für Geräteanwendungen .
Röntgenspektrometer-Kristallanalysatoren
Die Verwendung von KHP-Kristallen bei der Herstellung von Langwellen-Röntgenspektrometer-Kristallanalysatoren ist allgemein bekannt .
Substrat für konjugierte Polymere
Hochgradig orientierte konjugierte Polymerfilme mit nichtlinearer optischer Suszeptibilität wurden auf KHP-Kristallen gezüchtet .
Primärstandard für Säure-Base-Titrationen
KHP wird als Primärstandard für Säure-Base-Titrationen verwendet .
Kalibrieren von pH-Metern
Wirkmechanismus
Phthalates may induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females. At the hormonal level, phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones. At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .
Safety and Hazards
KHP is an irritant to eyes, skin, and the respiratory system. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to wash hands after use, not to eat, drink and smoke in work areas, remove contaminated clothing and protective equipment before entering eating areas, never keep food or drink in the vicinity of chemicals, and never place chemicals in containers that are normally used for food or drink .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Potassium hydrogen phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with enzymes, proteins, and other biomolecules to maintain a stable pH environment. For instance, potassium hydrogen phthalate can interact with enzymes such as carbonic anhydrase, where it helps in maintaining the optimal pH for enzyme activity. The nature of these interactions is primarily ionic, as potassium hydrogen phthalate dissociates into potassium ions and hydrogen phthalate ions in solution .
Cellular Effects
Potassium hydrogen phthalate influences various cellular processes by maintaining the pH balance within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in cell signaling pathways, potassium hydrogen phthalate can modulate the activity of pH-sensitive enzymes and receptors, thereby influencing downstream signaling events. Additionally, it can impact gene expression by altering the pH of the cellular environment, which in turn affects the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, potassium hydrogen phthalate exerts its effects through ionic interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity depending on the pH of the environment. For example, potassium hydrogen phthalate can inhibit the activity of certain enzymes by altering their conformation through pH changes. Additionally, it can influence gene expression by affecting the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium hydrogen phthalate can change over time due to its stability and degradation properties. Potassium hydrogen phthalate is known for its stability, but over extended periods, it can degrade, leading to changes in its buffering capacity. Long-term studies have shown that potassium hydrogen phthalate can maintain its effects on cellular function for several days, but its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of potassium hydrogen phthalate vary with different dosages in animal models. At low doses, it can effectively maintain pH balance without causing any adverse effects. At high doses, potassium hydrogen phthalate can lead to toxicity, manifesting as disruptions in cellular metabolism and function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Potassium hydrogen phthalate is involved in various metabolic pathways, particularly those related to pH regulation. It interacts with enzymes such as carbonic anhydrase and other pH-sensitive enzymes, influencing metabolic flux and metabolite levels. By maintaining a stable pH environment, potassium hydrogen phthalate ensures the proper functioning of metabolic pathways and the efficient production of metabolites .
Transport and Distribution
Within cells and tissues, potassium hydrogen phthalate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of potassium hydrogen phthalate across cellular membranes, ensuring its proper localization and accumulation. The distribution of potassium hydrogen phthalate within cells is crucial for its role in maintaining pH balance and influencing cellular processes .
Subcellular Localization
Potassium hydrogen phthalate is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in specific compartments. Targeting signals and post-translational modifications may direct potassium hydrogen phthalate to specific organelles, where it exerts its effects on cellular function and metabolism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Potassium hydrogen phthalate involves the reaction of phthalic acid with potassium hydroxide. The reaction results in the formation of Potassium hydrogen phthalate and water.", "Starting Materials": [ "Phthalic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1 mole of phthalic acid in water.", "Step 2: Add 1 mole of potassium hydroxide to the solution.", "Step 3: Heat the mixture to 80-90°C and stir for 1-2 hours.", "Step 4: Cool the mixture and filter the precipitated Potassium hydrogen phthalate.", "Step 5: Wash the product with cold water and dry it in a desiccator." ] } | |
CAS-Nummer |
877-24-7 |
Molekularformel |
C8H6KO4 |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
potassium;2-carboxybenzoate |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI-Schlüssel |
XCCFSZODNJHPEF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |
Andere CAS-Nummern |
877-24-7 29801-94-3 |
Verwandte CAS-Nummern |
88-99-3 (Parent) |
Löslichkeit |
0.41 M |
Synonyme |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of potassium hydrogen phthalate?
A1: The molecular formula of potassium hydrogen phthalate is C8H5KO4. Its molecular weight is 204.22 g/mol.
Q2: What spectroscopic data is available for characterizing KHP?
A2: [, , , , , , ] Researchers frequently utilize techniques like Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and X-ray diffraction (XRD) to characterize KHP. FTIR reveals information about the functional groups present in the molecule, while UV-Vis spectroscopy helps determine optical properties like transparency and band gap. XRD provides insights into the crystal structure and lattice parameters of KHP.
Q3: What are the applications of KHP in analytical chemistry?
A4: [, , , , ] KHP serves as a primary standard in acid-base titrations due to its high purity and stability. It is also used in Chemical Oxygen Demand (COD) analysis to determine the amount of oxygen required to oxidize organic compounds in water samples.
Q4: Does potassium hydrogen phthalate exhibit any catalytic properties?
A5: [] While KHP is not typically known for its catalytic activity, research indicates it can be used as a precursor for synthesizing materials with catalytic applications. For example, nitrogen-doped titanium dioxide (N-TiO2) electrodes, synthesized using KHP, show promise in photocatalytic COD sensors for detecting organic pollutants like glucose.
Q5: Is there any research on modifying the structure of KHP and its effects?
A6: [] The provided research papers primarily focus on KHP in its standard form. Exploring structural modifications and their impact on KHP's properties and applications would require further investigation.
Q6: What is known about the stability of potassium hydrogen phthalate?
A7: [, ] KHP is recognized for its high stability, making it suitable as a primary standard in analytical chemistry. It is stable under standard laboratory conditions and shows resistance to decomposition.
Q7: What analytical methods are used to quantify potassium hydrogen phthalate?
A8: [, , , ] Common methods include:
Q8: What is the environmental impact of potassium hydrogen phthalate?
A9: [, ] While KHP is biodegradable, its release into the environment, particularly in high concentrations, can impact aquatic ecosystems. Studies have investigated its biodegradation using various methods, including activated sludge and artificial wetland systems with water hyacinths.
Q9: What is the solubility of potassium hydrogen phthalate in different solvents?
A10: [, ] KHP is readily soluble in water, but its solubility is limited in organic solvents. This property is essential for its use in analytical chemistry, particularly in aqueous titrations.
Q10: Are there any alternatives to potassium hydrogen phthalate for its various applications?
A11: [] Alternatives exist depending on the specific application. For instance:
Q11: What are the recommended practices for the disposal of potassium hydrogen phthalate?
A12: [] KHP should be disposed of following local regulations and guidelines for chemical waste. It is advisable to avoid releasing it directly into the environment.
Q12: What are some examples of cross-disciplinary research involving potassium hydrogen phthalate?
A13: [] KHP finds applications in diverse fields, leading to interdisciplinary research collaborations. Some examples include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)







